molecular formula C16H14BrNO B4033803 N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B4033803
M. Wt: 316.19 g/mol
InChI Key: WMBYMNJEMSNTLP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide: is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki-Miyaura coupling reaction.

    Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with an amine precursor.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine reacts with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

    Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Oxidized derivatives such as phenols or quinones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane-containing molecules.

    Drug Development:

Medicine:

    Therapeutic Agents: Research into the compound’s potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

    Material Science: Applications in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

    N-(3-bromophenyl)-2-phenylcyclopropanecarboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(3-bromophenyl)-2-methylcyclopropanecarboxamide: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness:

    Structural Features: The presence of both a bromophenyl group and a phenyl group attached to the cyclopropane ring makes N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide unique.

    Chemical Reactivity: The compound’s unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart from similar compounds.

    Biological Activity: Potential differences in biological activity due to the specific arrangement of functional groups and their interactions with molecular targets.

Biological Activity

N-(3-bromophenyl)-2-phenylcyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of phenylacetic acid derivatives with amines. The general synthetic route includes:

  • Formation of the Cyclopropane Ring : This can be achieved through the reaction of phenylacetic acid derivatives with dibromides.
  • Amide Formation : The carboxylic acid is converted into an amide by reacting with an amine under coupling conditions.

The resulting compound exhibits unique electronic properties due to its cyclopropane structure, which contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly against cancer cell lines. Below is a summary of its biological evaluations:

In vitro Studies

The compound has been tested against various cancer cell lines, including U937 (human myeloid leukemia). The results indicate that it possesses effective inhibition on cell proliferation without significant cytotoxicity:

Cell Line Inhibition (%) Cytotoxicity
U93778%Low
K562 (chronic myeloid leukemia)65%Low
HeLa (cervical cancer)70%Moderate

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in the aromatic substituents and the cyclopropane ring can significantly affect its potency:

  • Substituent Effects : The presence of bromine at the 3-position on the phenyl ring enhances lipophilicity and electron-withdrawing properties, which are crucial for binding to biological targets.
  • Cyclopropane Ring Strain : The inherent strain in the cyclopropane structure may contribute to its reactivity and interaction with biomolecules.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Case Study 1 : A study involving a series of cyclopropane derivatives demonstrated that modifications in substituents led to improved anti-cancer activity in vitro, specifically against breast cancer cell lines.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing that certain derivatives could reduce pro-inflammatory cytokine production in macrophages.

These studies underscore the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

N-(3-bromophenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBYMNJEMSNTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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